molecular formula C5H11ClFN B1436157 trans-2-Fluorocyclopentan-1-amine hydrochloride CAS No. 2125943-82-8

trans-2-Fluorocyclopentan-1-amine hydrochloride

Cat. No.: B1436157
CAS No.: 2125943-82-8
M. Wt: 139.6 g/mol
InChI Key: ZJXOEOALNHXCOE-TYSVMGFPSA-N
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Description

trans-2-Fluorocyclopentan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H11ClFN. It is a fluorinated amine derivative of cyclopentane, characterized by the presence of a fluorine atom at the second position and an amine group at the first position on the cyclopentane ring. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by amination. One common method includes the use of the Mitsunobu reaction to convert optically pure 1,2-fluorocyclopentan-1-ols to 2-fluorocyclopentan-1-amines . The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclopentylamines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (RSH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce cyclopentylamines .

Scientific Research Applications

trans-2-Fluorocyclopentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can significantly influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    2-Fluorocyclopentan-1-amine: Lacks the hydrochloride group but shares similar structural features.

    Cyclopentanamine: A non-fluorinated analog with different chemical properties.

    trans-2-Chlorocyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: trans-2-Fluorocyclopentan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and an amine group on the cyclopentane ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXOEOALNHXCOE-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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